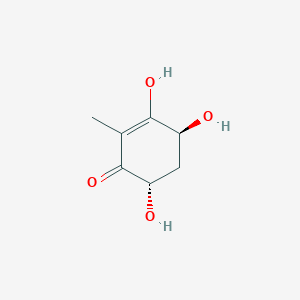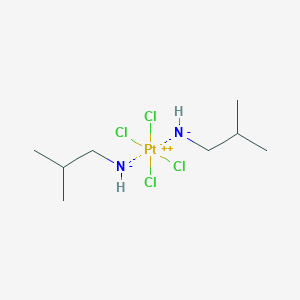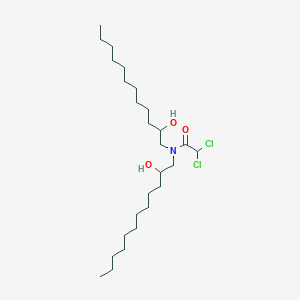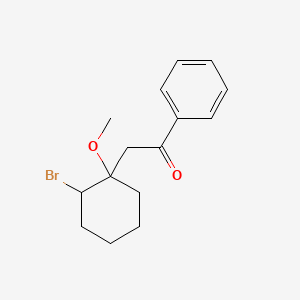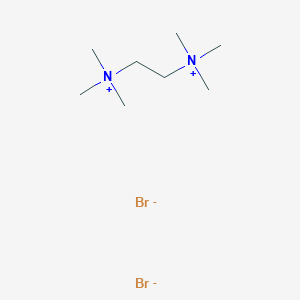
1-(2,4-Dichlorophenoxy)-3-methoxypropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dichlorophenoxy)-3-methoxypropan-2-ol is an organic compound that belongs to the class of phenoxy compounds It is characterized by the presence of two chlorine atoms attached to a phenoxy ring, a methoxy group, and a propanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichlorophenoxy)-3-methoxypropan-2-ol typically involves the reaction of 2,4-dichlorophenol with epichlorohydrin in the presence of a base, followed by the introduction of a methoxy group. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Organic solvents such as dichloromethane or toluene
Temperature: Typically conducted at room temperature or slightly elevated temperatures
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,4-Dichlorophenoxy)-3-methoxypropan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of substituted phenoxy compounds
Applications De Recherche Scientifique
1-(2,4-Dichlorophenoxy)-3-methoxypropan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of herbicides and pesticides due to its phenoxy structure.
Mécanisme D'action
The mechanism of action of 1-(2,4-Dichlorophenoxy)-3-methoxypropan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors and modulating signal transduction pathways.
Comparaison Avec Des Composés Similaires
1-(2,4-Dichlorophenoxy)-3-methoxypropan-2-ol can be compared with other similar compounds, such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxy structure.
2-Methyl-4-chlorophenoxyacetic acid (MCPA): Another herbicide with structural similarities.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): A compound with additional chlorine atoms, used in herbicide formulations.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
62581-84-4 |
|---|---|
Formule moléculaire |
C10H12Cl2O3 |
Poids moléculaire |
251.10 g/mol |
Nom IUPAC |
1-(2,4-dichlorophenoxy)-3-methoxypropan-2-ol |
InChI |
InChI=1S/C10H12Cl2O3/c1-14-5-8(13)6-15-10-3-2-7(11)4-9(10)12/h2-4,8,13H,5-6H2,1H3 |
Clé InChI |
MHUIIGDYYUHUEC-UHFFFAOYSA-N |
SMILES canonique |
COCC(COC1=C(C=C(C=C1)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Hexakis[(trifluoromethyl)sulfanyl]ethane](/img/structure/B14515571.png)
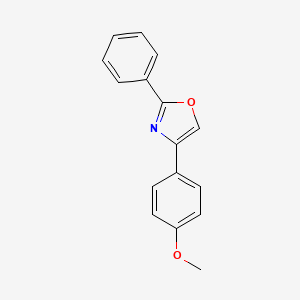
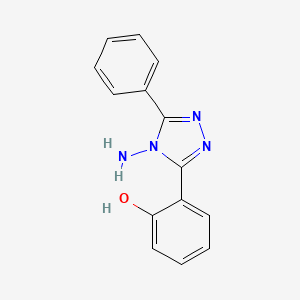
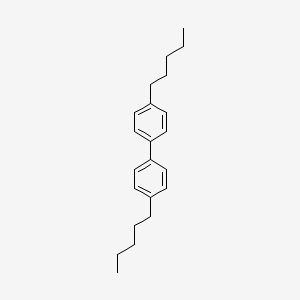
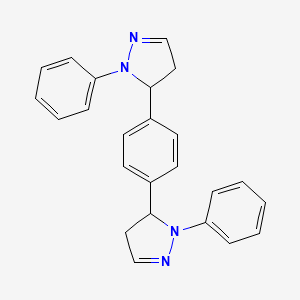

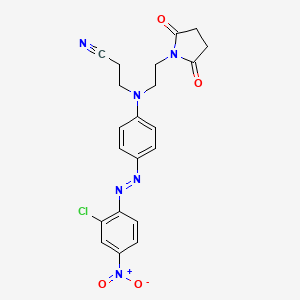
![1-[(2-Oxo-1,3-dioxolan-4-YL)methoxy]hexadecyl acetate](/img/structure/B14515614.png)

